Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate
Description
Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate is a synthetic aromatic ester featuring a methoxy group at position 3, a 4-methylimidazole substituent at position 4, and a methyl ester group at the carboxyl position. This compound is primarily utilized in pharmaceutical research, particularly in the development of γ-secretase modulators, as evidenced by its role in synthesizing intermediates like ketone 25 (Scheme 2, ). Its structural complexity arises from the combination of electron-donating (methoxy) and heteroaromatic (imidazole) groups, which influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-methoxy-4-(4-methylimidazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-15(8-14-9)11-5-4-10(13(16)18-3)6-12(11)17-2/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENZUEPDJZOIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650731 | |
| Record name | Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870837-21-1 | |
| Record name | Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate typically involves the reaction of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-carboxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: Methyl 3-methoxy-4-(4-methyl-1H-imidazoline-1-yl)benzoate.
Substitution: Methyl 3-halo-4-(4-methyl-1H-imidazol-1-yl)benzoate.
Scientific Research Applications
Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Core
Methyl 4-(1H-Imidazol-1-yl)Benzoate (CAS 101184-08-1)
- Structure : Lacks the 3-methoxy and 4-methylimidazole substituents, retaining only the imidazole ring at position 3.
- Properties: Simpler structure results in lower molecular weight (202.22 g/mol vs.
- Applications : Used as a chemical intermediate in organic synthesis .
- Synthesis : Direct esterification of 4-(1H-imidazol-1-yl)benzoic acid, avoiding the need for multi-step functionalization .
Ethyl 3-Methoxy-4-(4-Methyl-1H-Imidazol-1-yl)Benzoate (CAS 1262197-07-8)
Functional Group Analogues
3-Methoxy-4-(4-Methyl-1H-Imidazol-1-yl)Benzaldehyde (CAS 870837-18-6)
- Structure : Replaces the methyl ester with an aldehyde group.
- Role : Key precursor in synthesizing the target compound via oxidation and esterification .
- Reactivity : The aldehyde group enables condensation reactions (e.g., hydrazone formation) critical for constructing heterocyclic scaffolds .
3-Methoxy-4-(4-Methyl-1H-Imidazol-1-yl)Benzonitrile (CAS 1243204-92-3)
Alkyl Benzoate Derivatives
Methyl Benzoate (CAS 93-58-3)
- Structure : Simple benzoate without imidazole or methoxy groups.
- Properties : Lower molecular weight (136.15 g/mol) and higher volatility (bp: 199°C vs. >250°C for the target compound).
- Applications : Widely used in cosmetics and fragrances due to low toxicity, unlike the target compound, which is restricted to research .
Methyl 2-Methoxybenzoate (CAS 606-45-1)
- Structure : Methoxy group at position 2 instead of 3.
- Stereoelectronic Effects : The ortho-methoxy group induces steric hindrance, reducing reactivity in coupling reactions compared to the target compound’s para-substituted imidazole .
Biological Activity
Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate (CAS No. 870837-21-1) is a synthetic compound with potential biological activities that have garnered interest in pharmaceutical and biochemical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H14N2O
- Molecular Weight : 218.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which can affect metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various pathogenic bacteria and fungi, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria.
| Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. Notably, it exhibited dose-dependent cytotoxicity against several cancer types, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
| HeLa (Cervical Cancer) | 20 |
Study on Anticancer Properties
A recent study published in a peer-reviewed journal investigated the anticancer properties of this compound in vivo using a xenograft model. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Research on Anti-inflammatory Effects
Another study explored the anti-inflammatory effects of this compound. It was found to reduce pro-inflammatory cytokine levels in vitro, indicating potential applications in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
